Docosahexaenoyl Ethanolamide-d4

Description

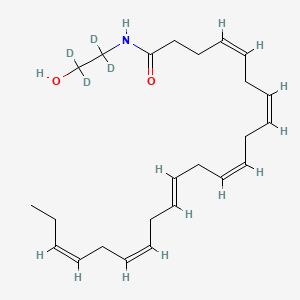

Docosahexaenoyl Ethanolamide-d4 (DEA-d4), also referred to as DHEA-d4, is a deuterated analog of the endogenous endocannabinoid docosahexaenoyl ethanolamide (DHEA). DEA-d4 is chemically structured as N-(2-hydroxyethyl-1,1’,2,2’-d4)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide, with four deuterium atoms incorporated into the ethanolamine moiety . Its parent compound, DHEA, is biosynthesized from docosahexaenoic acid (DHA, 22:6 n-3) via the N-acyl ethanolamine pathway and exhibits anti-inflammatory and neuroprotective properties through agonism of CB2 receptors (EC₅₀ ~10⁻¹⁰ M) .

DEA-d4 is primarily employed as an internal standard in ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for the quantification of endogenous endocannabinoids in biological matrices such as cerebrospinal fluid . Its deuterated structure ensures minimal interference with analyte detection while maintaining similar chromatographic behavior to non-deuterated analogs.

Properties

Molecular Formula |

C24H37NO2 |

|---|---|

Molecular Weight |

375.6 g/mol |

IUPAC Name |

(4Z,7Z,10Z,13E,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9+,13-12-,16-15-,19-18-/i22D2,23D2 |

InChI Key |

GEEHOLRSGZPBSM-PBMCAZHLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride Method

In a representative protocol from patent literature, DHA is activated using isobutyl chloroformate in the presence of triethylamine to form a reactive mixed anhydride. Subsequent reaction with d4-ethanolamine in dichloromethane (DCM) yields DHEA-d4. The reaction proceeds under argon at 0–25°C for 12–24 hours, achieving a synthetic yield of 27–30% after purification. Critical parameters include:

-

Molar ratios : A 1:1.2 ratio of DHA to d4-ethanolamine ensures minimal residual starting material.

-

Solvent selection : Anhydrous DCM minimizes hydrolysis of the mixed anhydride intermediate.

-

Purification : Preparative HPLC with water-acetonitrile gradients (30:70 to 0:100) isolates DHEA-d4 from byproducts.

Carbodiimide-Mediated Coupling

Alternative approaches utilize carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS). These methods enhance coupling efficiency in polar solvents like tetrahydrofuran (THF), though they require rigorous exclusion of moisture. Post-reaction, the urea byproduct is removed via filtration, and the crude product is purified using solid-phase extraction (SPE) with C18 cartridges.

Enzymatic and Biosynthetic Pathways

While chemical synthesis dominates industrial production, enzymatic routes provide insights into DHEA-d4’s endogenous formation.

NAPE-PLD-Catalyzed Hydrolysis

In neuronal cells, DHEA is biosynthesized via hydrolysis of N-docosahexaenoyl-phosphatidylethanolamine (NDoPE) by N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD). Deuterated analogs like DHEA-d4 can be generated by substituting natural ethanolamine with d4-ethanolamine in cell culture systems. Neuro2A cells incubated with 2 μM d4-ethanolamine and DHA-lysoPC produce DHEA-d4 at a rate of 8–26 fmol/4 h, though only 0.76–3.3% of NDoPE is converted to synaptamide. Inhibitors such as hexachlorophene reduce DHEA-d4 synthesis by >50%, confirming NAPE-PLD’s role.

Isotopic Labeling in Biological Matrices

Deuterium incorporation can also occur via metabolic processing. For instance, administering deuterated DHA (DHA-d5) to cell cultures results in trace DHEA-d4 formation through retroconversion and re-esterification pathways. However, this method yields <1% isotopic purity and is impractical for large-scale synthesis.

Purification and Analytical Characterization

Chromatographic Purification

Crude DHEA-d4 is purified using:

Structural Validation

Nuclear Magnetic Resonance (NMR) :

-

1H NMR (500 MHz, CDCl3): Absence of ethanolamine NH2 protons (δ 1.2–1.5 ppm) confirms deuterium incorporation.

-

13C NMR : A carbonyl signal at δ 173.5 ppm verifies the amide bond.

Mass Spectrometry :

-

LC-MS/MS : DHEA-d4 exhibits a precursor ion at m/z 376.3 [M+H]+ and product ions at m/z 255.2 (DHA fragment) and m/z 62.1 (d4-ethanolamine).

-

High-Resolution MS : Exact mass = 376.2854 (calculated for C24H31D4NO2).

Optimization of Reaction Conditions

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoyl Ethanolamide-d4 can undergo various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced to form saturated derivatives.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Hydroxylated or epoxidized derivatives.

Reduction Products: Saturated ethanolamides.

Substitution Products: Various substituted ethanolamides depending on the nucleophile used.

Scientific Research Applications

Docosahexaenoyl Ethanolamide-d4 is extensively used in scientific research due to its stability and deuterium labeling, which aids in precise quantification and tracking in biological systems. Its applications include:

Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of docosahexaenoyl ethanolamide.

Biology: Studied for its role in neural tissues, particularly in the brain and retina, where it is involved in neuroprotection and anti-inflammatory processes.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and conditions involving inflammation.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting brain health and inflammation.

Mechanism of Action

Docosahexaenoyl Ethanolamide-d4 exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB1 receptor in the brain. It binds to these receptors with a higher affinity than arachidonoyl ethanolamide, modulating various neural and inflammatory pathways. Additionally, it inhibits voltage-gated potassium channels, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Structural and Functional Differences

DEA-d4 belongs to a class of deuterated ethanolamide derivatives used as analytical standards. Key structural analogs include:

Note: CAS numbers for deuterated compounds may vary by supplier. Non-deuterated DHEA (synaptamide) has CAS 162758-94-3 .

Key Observations :

- Fatty Acid Chain: DEA-d4’s docosahexaenoyl chain (22:6) imparts higher unsaturation compared to analogs like AEA-d4 (20:4) and OEA-d4 (18:1), affecting lipid solubility and chromatographic retention times .

- Deuterium Labeling: All compounds feature deuterium on the ethanolamine moiety, ensuring minimal isotopic interference during MS detection .

- Functional Roles: Non-deuterated analogs like DHEA and AEA exhibit distinct receptor affinities (e.g., DHEA activates CB2, while AEA prefers CB1), influencing their physiological roles in inflammation and neurotransmission .

Analytical Performance

Extraction efficiency and ionization behavior vary among deuterated ethanolamides due to structural differences:

Key Findings :

Commercial and Handling Considerations

Notes:

- DEA-d4’s polyunsaturated fatty acid (PUFA) chain necessitates stringent storage (-20°C under argon) to prevent degradation, whereas OEA-d4’s monounsaturated structure offers greater stability .

- Pricing reflects supplier variability and batch size .

Q & A

Basic Question: What analytical techniques are recommended for quantifying Docosahexaenoyl Ethanolamide-d4 in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound due to its high sensitivity and specificity. Key considerations include:

- Chromatographic Separation : Use reverse-phase columns (e.g., C18) with gradient elution to resolve structurally similar endocannabinoids .

- Isotopic Purity Validation : Confirm deuterium incorporation efficiency (>98%) via high-resolution MS to avoid interference from non-deuterated analogs .

- Internal Standards : Co-elute with structurally matched deuterated internal standards (e.g., Anandamide-d8) to normalize matrix effects .

Advanced Question: How can factorial design optimize experimental parameters for studying this compound’s metabolic stability?

Methodological Answer:

A 2^k factorial design efficiently evaluates multiple variables (e.g., temperature, pH, enzyme concentration) and their interactions. For example:

- Variables : Temperature (25°C vs. 37°C), pH (7.4 vs. 8.0), and hepatic microsomal concentration (0.5 mg/mL vs. 1.0 mg/mL).

- Response Metrics : Half-life (t½) and metabolic clearance.

- Statistical Analysis : Use ANOVA to identify significant factors and interaction effects. Software like COMSOL Multiphysics can model nonlinear relationships .

- Validation : Confirm predicted optimal conditions with independent in vitro assays .

Basic Question: How should researchers control variables when assessing this compound’s anti-inflammatory effects in cell cultures?

Methodological Answer:

- Independent Variables : Dosage (e.g., 1–100 nM), exposure time (e.g., 6–24 hours).

- Dependent Variables : Cytokine levels (e.g., IL-6, TNF-α) quantified via ELISA.

- Controls : Include vehicle (e.g., ethanol/dMSO) and non-deuterated analog controls to isolate isotope-specific effects.

- Replicates : Use ≥3 biological replicates with technical triplicates to ensure reproducibility .

Advanced Question: What strategies resolve contradictions in reported binding affinities of this compound for cannabinoid receptors?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., radioligand vs. fluorescence polarization) and receptor subtypes (CB1 vs. CB2) across studies .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., uniform buffer pH, temperature).

- Error Quantification : Apply error propagation models to distinguish methodological variability from true biological differences .

Basic Question: How to align experimental protocols for this compound synthesis with theoretical frameworks in lipidomics?

Methodological Answer:

- Theoretical Basis : Anchor synthesis pathways (e.g., ethanolamine conjugation to deuterated DHA) to lipid mediator biosynthesis pathways .

- Hypothesis-Driven Design : Test whether deuterium labeling alters enzymatic hydrolysis rates compared to non-deuterated analogs.

- Data Interpretation : Cross-reference results with lipidomic databases (e.g., LIPID MAPS) to contextualize metabolic fates .

Advanced Question: How can AI-driven molecular dynamics simulations enhance understanding of this compound’s membrane interactions?

Methodological Answer:

- Model Construction : Use tools like GROMACS to simulate lipid bilayer systems with varying phospholipid compositions.

- AI Integration : Train neural networks on trajectory data to predict partitioning coefficients and membrane permeation rates .

- Validation : Compare simulated data with experimental surface plasmon resonance (SPR) measurements .

Basic Question: What ethical considerations apply to sharing raw data from this compound studies?

Methodological Answer:

- Data Anonymization : Remove identifiers from human-derived samples (e.g., plasma) before deposition in repositories like Zenodo .

- Compliance : Adhere to GDPR/IRB protocols for pseudonymization and access controls .

- Documentation : Provide metadata detailing instrumentation parameters (e.g., LC-MS gradient) to ensure reproducibility .

Advanced Question: How to design longitudinal stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Exclude samples to 40°C/75% RH for 6 months, with periodic LC-MS analysis to track degradation products .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard storage (4°C).

- Isotope Effects : Monitor deuterium loss via high-resolution MS to assess isotopic integrity .

Basic Question: What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Bars : Report SEM or SD with ≥3 replicates.

- Outlier Tests : Apply Grubbs’ test to exclude anomalies without biasing results .

Advanced Question: How can multi-omics approaches elucidate this compound’s role in neuroinflammatory pathways?

Methodological Answer:

- Transcriptomics : Pair RNA-seq (e.g., differential gene expression in microglia) with lipidomic profiling.

- Pathway Analysis : Use tools like MetaboAnalyst to integrate omics data and map onto neuroinflammation networks (e.g., NF-κB, COX-2) .

- Validation : Confirm mechanistic insights via CRISPR-Cas9 knockouts of predicted target genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.